molecular formula C18H25N B8455315 2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 38973-16-9

2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B8455315
CAS No.: 38973-16-9
M. Wt: 255.4 g/mol
InChI Key: WUMWCWCKAPJLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound with the molecular formula C16H23N It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
  • 2-Methyl-1-(4-methylphenyl)prop-2-en-1-ol
  • 4-Methyl-2-biphenylcarbonitrile

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

38973-16-9

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

2-methyl-1-[(4-methylphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline

InChI

InChI=1S/C18H25N/c1-14-7-9-15(10-8-14)13-18-17-6-4-3-5-16(17)11-12-19(18)2/h7-10,18H,3-6,11-13H2,1-2H3

InChI Key

WUMWCWCKAPJLTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C

Origin of Product

United States

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